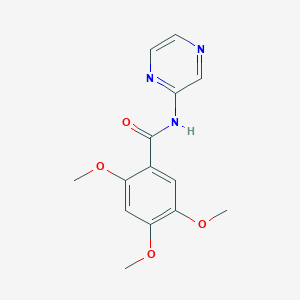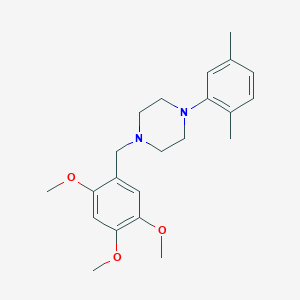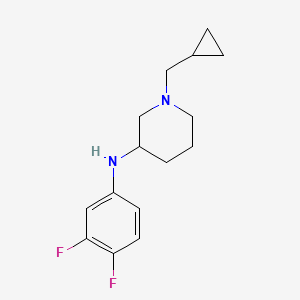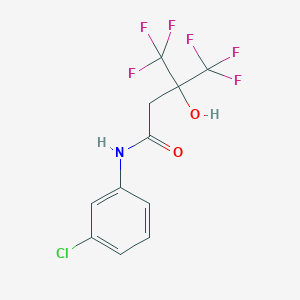![molecular formula C18H18N4O2S B6008172 2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B6008172.png)
2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as HMJ-38 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
HMJ-38 exerts its effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of this enzyme leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Research has shown that HMJ-38 has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, HMJ-38 has been shown to have antioxidant effects and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using HMJ-38 in lab experiments is its ability to selectively target DHODH, which is overexpressed in many cancer cells. Additionally, HMJ-38 has been shown to have a low toxicity profile, making it a potentially safer alternative to other anti-cancer drugs. However, one limitation of using HMJ-38 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on HMJ-38. One area of interest is the development of new formulations of HMJ-38 that improve its solubility and bioavailability. Additionally, research is needed to further understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of HMJ-38. Finally, there may be potential applications for HMJ-38 in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, HMJ-38 is a promising compound that has potential applications in cancer research and other areas of scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an important compound for further study.
合成方法
The synthesis of HMJ-38 involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloroacetic acid to form 2-(2-carboxyethyl)benzonitrile. This intermediate is then reacted with thioacetamide to form 2-(2-carboxyethyl)benzothioamide, which is subsequently reacted with 4-hydroxy-2-chloroquinoline to form 2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide.
科学研究应用
HMJ-38 has been studied for its potential applications in cancer research. Research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, HMJ-38 has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[1-(3-methylpyridin-2-yl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-6-5-9-19-16(11)12(2)20-15(23)10-25-18-21-14-8-4-3-7-13(14)17(24)22-18/h3-9,12H,10H2,1-2H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBALKQUACDIZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)


![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6008149.png)

![N-allyl-N'-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6008169.png)
![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6008177.png)
